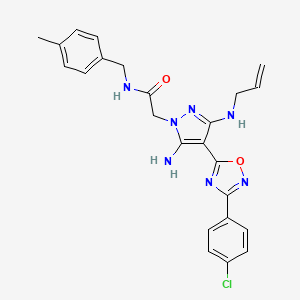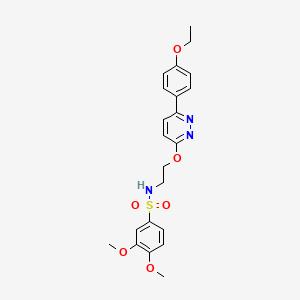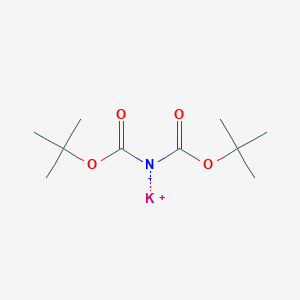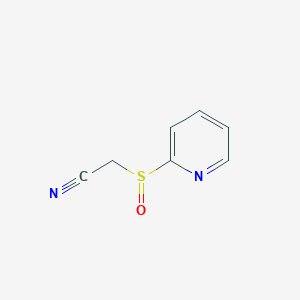
(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The cyclopropyl group is a three-membered carbon ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Methanol as a Resource
Methanotrophs, bacteria that use methane as their sole carbon source, can produce valuable products from methane, including methanol. These bacteria and their enzymes can be utilized in various biotechnological applications, such as generating single-cell protein, biopolymers, and other valuable chemicals. Methanol produced by methanotrophs can also be used in chemical transformations and as a feedstock for producing other compounds (Strong, Xie, & Clarke, 2015).
Methanol in Chemical Synthesis
Methanol and its derivatives are pivotal in synthetic chemistry, including the synthesis of pyranopyrimidine scaffolds, which are crucial precursors in the medicinal and pharmaceutical industries. Hybrid catalysts play a significant role in these synthesis processes, emphasizing the versatility of methanol in facilitating various chemical reactions (Parmar, Vala, & Patel, 2023).
Methanol in Atmospheric Chemistry
Methanol is a significant volatile organic compound in the troposphere, playing a crucial role in atmospheric chemistry. Studies focusing on the land-atmosphere exchange of methanol highlight its importance in understanding atmospheric processes and potential implications for atmospheric modeling and environmental monitoring (Wohlfahrt et al., 2015).
Methanol as a Fuel and Chemical Feedstock
Methanol is considered for its potential as an alternative fuel and chemical feedstock due to its clean-burning properties and versatility in various applications, including fuel for internal combustion engines and as a precursor for producing other valuable chemicals (Cybulski, 1994).
Methanol in Material Science
Research on methanol has also extended to material science, such as the development of polymer membranes for separating methanol from mixtures, highlighting its relevance in industrial processes and environmental technology (Pulyalina et al., 2020).
Propriétés
IUPAC Name |
[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-4-5-10)16-6-2-3-11(16)8-17/h7,10-11,17H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXHBYPCFDENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)




![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
